1-Benzyl-4,4-difluorocyclohexan-1-amine
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Overview
Description
1-Benzyl-4,4-difluorocyclohexan-1-amine is a chemical compound with the molecular formula C13H17F2N It is characterized by the presence of a benzyl group attached to a cyclohexane ring, which is substituted with two fluorine atoms at the 4-position and an amine group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4,4-difluorocyclohexan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4,4-difluorocyclohexanone.
Reductive Amination: The 4,4-difluorocyclohexanone is subjected to reductive amination using benzylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. This reaction results in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4,4-difluorocyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while substitution reactions can produce a variety of substituted cyclohexane derivatives.
Scientific Research Applications
1-Benzyl-4,4-difluorocyclohexan-1-amine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-4,4-difluorocyclohexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The presence of the benzyl group and the fluorine atoms can enhance its binding affinity and specificity. The compound may exert its effects by inhibiting enzyme activity or modulating receptor function, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
4,4-Difluorocyclohexanamine: Lacks the benzyl group, which may result in different chemical and biological properties.
1-Benzylcyclohexanamine: Does not have the fluorine substitutions, affecting its reactivity and interactions.
4-Fluorocyclohexanamine: Contains only one fluorine atom, leading to variations in its chemical behavior.
Uniqueness
1-Benzyl-4,4-difluorocyclohexan-1-amine is unique due to the combination of the benzyl group and the two fluorine atoms on the cyclohexane ring. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H17F2N |
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Molecular Weight |
225.28 g/mol |
IUPAC Name |
1-benzyl-4,4-difluorocyclohexan-1-amine |
InChI |
InChI=1S/C13H17F2N/c14-13(15)8-6-12(16,7-9-13)10-11-4-2-1-3-5-11/h1-5H,6-10,16H2 |
InChI Key |
FPCNCWWVTVUIHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1(CC2=CC=CC=C2)N)(F)F |
Origin of Product |
United States |
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